6-(5-Formylthiophen-2-YL)picolinic acid
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Overview
Description
6-(5-Formylthiophen-2-YL)picolinic acid is an organic compound that features a thiophene ring substituted with a formyl group at the 5-position and a picolinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Formylthiophen-2-YL)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-formylthiophene and picolinic acid.
Coupling Reaction: The 5-formylthiophene is coupled with picolinic acid under specific reaction conditions to form the desired product. This step often involves the use of coupling agents and catalysts to facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(5-Formylthiophen-2-YL)picolinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: The major product is 6-(5-Carboxythiophen-2-YL)picolinic acid.
Reduction: The major product is 6-(5-Hydroxymethylthiophen-2-YL)picolinic acid.
Substitution: The products depend on the substituent introduced during the reaction.
Scientific Research Applications
6-(5-Formylthiophen-2-YL)picolinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(5-Formylthiophen-2-YL)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The picolinic acid moiety can chelate metal ions, affecting metal-dependent biological processes.
Comparison with Similar Compounds
Similar Compounds
- 6-(5-Formylthiophen-2-YL)nicotinic acid
- 6-(5-Formylthiophen-2-YL)isonicotinic acid
- 6-(5-Formylthiophen-2-YL)benzoic acid
Uniqueness
6-(5-Formylthiophen-2-YL)picolinic acid is unique due to the presence of both a thiophene ring and a picolinic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
IUPAC Name |
6-(5-formylthiophen-2-yl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S/c13-6-7-4-5-10(16-7)8-2-1-3-9(12-8)11(14)15/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEZQSLAYLFZPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC=C(S2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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